molecular formula C12H5Br5O B1530823 2,3,3',4,5'-Pentabromodiphenyl ether CAS No. 446254-71-3

2,3,3',4,5'-Pentabromodiphenyl ether

Cat. No. B1530823
M. Wt: 564.7 g/mol
InChI Key: VBKPKHVLHGOKOJ-UHFFFAOYSA-N
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Description

2,3,3’,4,5’-Pentabromodiphenyl ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is also known as pentabromodiphenyl oxide . It is a halogenated organic compound and is very unreactive .


Molecular Structure Analysis

The molecular formula of 2,3,3’,4,5’-Pentabromodiphenyl ether is C12H5Br5O . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The reactivity of 2,3,3’,4,5’-Pentabromodiphenyl ether generally decreases with increased degree of substitution of halogen for hydrogen atoms . It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .


Physical And Chemical Properties Analysis

2,3,3’,4,5’-Pentabromodiphenyl ether has a molar mass of 564.691 g·mol −1 . It appears as a viscous white to amber-colored liquid . Its density is 2.25-2.28 g/cm 3 . It is not soluble in water . The boiling point is 454.0±45.0 °C at 760 mmHg .

Scientific Research Applications

Metabolic Research

  • Oxidative Metabolism Studies : Studies have shown the oxidative metabolism of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99, similar to 2,3,3',4,5'-Pentabromodiphenyl ether) in various animal models. For instance, Zheng et al. (2016) investigated the metabolism of BDE-99 using cat liver microsomes, revealing different metabolic pathways compared to humans, suggesting cats may not be suitable as sentinels for human PBDE exposure (Zheng et al., 2016).

Environmental Research

  • Environmental Contamination Assessment : Sellström et al. (2003) conducted a temporal trend study on pentabromodiphenyl ethers, including 2,3,3',4,5'-Pentabromodiphenyl ether, in the Baltic Sea. They observed fluctuating concentrations in the environment over time, highlighting the persistence and ecological impact of these compounds (Sellström et al., 2003).

Pharmacokinetics and Toxicology

  • Tissue Disposition and Excretion : Hakk et al. (2002) studied the disposition, metabolism, and excretion of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) in rats, finding significant retention in lipophilic tissues and suggesting glucuronidation as a metabolic pathway. This provides insights into the behavior of similar compounds like 2,3,3',4,5'-Pentabromodiphenyl ether in biological systems (Hakk et al., 2002).

Safety And Hazards

2,3,3’,4,5’-Pentabromodiphenyl ether is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact but is a moderate skin irritant . It is suspected to be a toxic substance to humans, causing endocrine mediated effects on the body and possibly causing developmental effects in nursed babies .

properties

IUPAC Name

1,2,3-tribromo-4-(3,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKPKHVLHGOKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879920
Record name BDE-108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,5'-Pentabromodiphenyl ether

CAS RN

446254-71-3
Record name 2,3,3',4,5'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PKV25J89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Xu, Y Wei, W Yang, L Yang, Z Yi - Analyst, 2018 - pubs.rsc.org
Extracellular deposition of transthyretin (TTR) as amorphous aggregates and amyloid fibrils is genetically and biochemically linked to a number of human diseases characterized by …
Number of citations: 5 pubs.rsc.org
C Cantwell - 2021 - research.library.mun.ca
This thesis work focused on the determination of behavioral characteristics of polybrominated diphenyl ethers (PBDEs) in a soil setting. As emerging persistent organic pollutants (…
Number of citations: 3 research.library.mun.ca

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